Clinical Efficacy in Refractory Partial Epilepsy: Indirect Comparison Favors Topiramate Over All Other New-Generation AEDs
In a systematic review and meta-analysis of 62 placebo-controlled and 8 head-to-head randomized controlled trials (12,902 patients total) evaluating new antiepileptic drugs for refractory partial epilepsy, indirect comparisons of responder rates (≥50% seizure reduction) favored topiramate over all other AEDs evaluated, with a pooled odds ratio of 1.52 (95% CI 1.06–2.20) when compared to the aggregate of all other new AEDs [1]. In absolute terms, topiramate and levetiracetam demonstrated superior efficacy based on number-needed-to-treat (NNT) estimates, whereas gabapentin and tiagabine were less efficacious [1]. A separate network meta-analysis of 42 RCTs with 10,257 participants confirmed that topiramate and levetiracetam had equivalent ≥50% responder rates (OR 1.00, 95% CI 0.73–1.38), but topiramate was associated with significantly higher treatment-emergent adverse events leading to discontinuation (OR 2.00 vs. levetiracetam, 95% CI 1.08–3.70) [2].
| Evidence Dimension | ≥50% Seizure Reduction Responder Rate (Odds Ratio vs. Placebo-Based Indirect Comparison) |
|---|---|
| Target Compound Data | Topiramate OR 1.52 (95% CI 1.06–2.20) vs. all other AEDs |
| Comparator Or Baseline | Aggregate of all other new AEDs (gabapentin OR 0.67 [0.46–0.97]; lacosamide OR 0.66 [0.48–0.92]; levetiracetam OR equivalent) |
| Quantified Difference | Topiramate shows 52% higher odds of achieving ≥50% seizure reduction vs. aggregate comparator group |
| Conditions | Systematic review and meta-analysis of 62 placebo-controlled RCTs and 8 head-to-head RCTs in refractory partial epilepsy; indirect comparison methodology |
Why This Matters
This evidence establishes topiramate as among the most efficacious broad-spectrum AEDs for refractory partial epilepsy, supporting procurement decisions where maximizing seizure control probability is the primary clinical objective despite tolerability trade-offs.
- [1] Costa J, Fareleira F, Ascenção R, Borges M, Sampaio C, Vaz-Carneiro A. Clinical comparability of the new antiepileptic drugs in refractory partial epilepsy: a systematic review and meta-analysis. Epilepsia. 2011;52(7):1280-1291. View Source
- [2] Wang S, et al. Efficacy and Safety of Five Broad-Spectrum Antiseizure Medications for Adjunctive Treatment of Refractory Epilepsy: A Systematic Review and Network Meta-analysis. CNS Drugs. 2023;37:883-913. View Source
